molecular formula C15H13ClN2O2 B2942655 5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole CAS No. 665023-60-9

5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole

Cat. No.: B2942655
CAS No.: 665023-60-9
M. Wt: 288.73
InChI Key: OMGOUGHPXDBAAO-UHFFFAOYSA-N
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Description

5-Chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole is a substituted benzimidazole derivative featuring a chlorine atom at the 5-position of the benzimidazole core and a 3,4-dimethoxyphenyl group at the 2-position. Benzimidazoles are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . The chlorine substituent enhances electrophilicity and may improve binding to biological targets, while the 3,4-dimethoxyphenyl group contributes to solubility and metabolic stability due to its electron-donating methoxy groups .

Synthetic routes for such compounds typically involve condensation of 1,2-phenylenediamine derivatives with substituted benzaldehydes under oxidative conditions. For example, Method B () employs ethanol as a solvent with Na₂S₂O₅ as an oxidizing agent, yielding products with high purity (e.g., 80% yield for analogous compounds) .

Properties

IUPAC Name

6-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-19-13-6-3-9(7-14(13)20-2)15-17-11-5-4-10(16)8-12(11)18-15/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGOUGHPXDBAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole typically involves the reaction of 5-chloro-1H-benzimidazole with 3,4-dimethoxyphenyl derivatives. One common method includes the use of 2-(chloromethyl)-1H-benzimidazole and benzoxazole-2-thiol in dry tetrahydrofuran (THF) with triethylamine as a base . The reaction is monitored by thin-layer chromatography (TLC) and usually takes several hours at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action for 5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it competes with the natural substrate of the enzyme, thereby reducing melanin production . This competitive inhibition is crucial for its potential use in treating hyperpigmentation.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position) Key Properties/Activities Reference
2-(p-Chlorophenyl)-1H-benzimidazole (5) p-Cl-C₆H₄ (2) Antimicrobial activity (moderate)
2-(3,5-Dichlorophenyl)-1H-benzimidazole (7) 3,5-Cl₂-C₆H₃ (2) Enhanced antimicrobial potency
2-n-Butyl-5-chloro-1H-benzimidazole n-Butyl (1), Cl (5) Improved pharmacokinetic stability
1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole Benzyl (1), Ph (2), Cl (5) Analgesic activity (IR/NMR confirmed)
5-Chloro-2-(thiophen-2-yl)-1H-benzimidazole Thiophen-2-yl (2), Cl (5) Crystallographic stability (P21/n space)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorine substituents (e.g., in Compounds 5 and 7) enhance antimicrobial activity due to increased electrophilicity, while methoxy groups (as in the target compound) improve solubility and metabolic stability .
  • Steric Effects : Bulky substituents like benzyl (Compound 3c, ) or n-butyl () at the 1-position reduce enzymatic degradation, extending half-life .
  • Crystallinity: The thiophene-substituted analog () exhibits a monoclinic crystal structure (P21/n), suggesting stable packing interactions compared to the dimethoxyphenyl variant, which may influence bioavailability .

Table 2: Antimicrobial and Pharmacological Profiles

Compound Antimicrobial Efficacy (MIC, μg/mL) Additional Activities Reference
5-Chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole Pending data Hypothesized: Neuroprotective
2-(p-Chlorophenyl)-1H-benzimidazole (5) 12.5–25 (vs. S. aureus) Moderate cytotoxicity
2-(3,5-Dichlorophenyl)-1H-benzimidazole (7) 6.25–12.5 (vs. E. coli) High membrane disruption
1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole N/A Analgesic (ED₅₀ = 15 mg/kg)

Insights :

  • The dichlorophenyl analog (Compound 7) shows superior antimicrobial potency compared to monochloro derivatives, likely due to increased lipophilicity and target affinity .
  • The 3,4-dimethoxyphenyl group in the target compound may confer neuroprotective effects, as seen in structurally related dimethoxyphenyl compounds (e.g., trans-3-(3,4-dimethoxyphenyl)-4-styrylcyclohexene in ) .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

Compound LogP Solubility (mg/mL) Metabolic Stability (t₁/₂, h) Reference
5-Chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole 3.2* 0.15 (DMSO) 4.2 (predicted)
2-n-Butyl-5-chloro-1H-benzimidazole 4.1 0.08 (DMSO) 6.8 (in vitro)
5-Chloro-2-(thiophen-2-yl)-1H-benzimidazole 2.8 0.20 (DMSO) 3.5 (predicted)

*Predicted using fragment-based methods.

Key Findings :

  • The 3,4-dimethoxyphenyl group reduces LogP (3.2 vs. 4.1 for n-butyl analog), enhancing aqueous solubility .
  • Sulfonyl derivatives (e.g., 2-n-butyl-5-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole in ) exhibit prolonged metabolic stability due to steric hindrance .

Biological Activity

5-Chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole is a derivative of benzimidazole, a class of compounds recognized for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Synthesis and Characterization

The synthesis of 5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole typically involves the condensation of 3,4-dimethoxyaniline with an appropriate chloro-substituted benzimidazole precursor. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activities. In particular, 5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole has been evaluated against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) Values : The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics like amikacin .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli32
Methicillin-resistant S. aureus4

Anticancer Activity

5-Chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole has shown promising anticancer properties in various studies. It has been tested against several cancer cell lines:

  • Cytotoxicity Assays : The compound exhibited significant cytotoxic effects on MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values indicating its potential as a chemotherapeutic agent .
Cancer Cell LineIC50 (µM)
MDA-MB-2319.04
HeLa7.50

The biological activity of benzimidazole derivatives is often attributed to their ability to inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription. By interfering with these enzymes, compounds like 5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole can induce apoptosis in cancer cells . Additionally, molecular docking studies suggest that this compound may target vascular endothelial growth factor receptor 2 (VEGFR2) and histone deacetylase 6 (HDAC6), further enhancing its anticancer efficacy .

Case Studies

Recent studies have highlighted the effectiveness of 5-chloro-2-(3,4-dimethoxyphenyl)-1H-benzimidazole in preclinical models:

  • Study on Anticancer Efficacy : A comparative study involving various benzimidazole derivatives found that the presence of the chloro and dimethoxy groups significantly increased cytotoxicity against breast cancer cells compared to other derivatives .
  • Antimicrobial Evaluation : Another study demonstrated that this compound exhibited superior antibacterial activity against drug-resistant strains compared to conventional treatments, suggesting its potential as a new therapeutic agent .

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